Chlorure de benzoyle, 4-(4-morpholinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

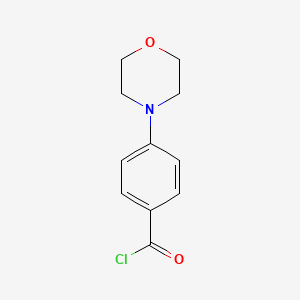

Benzoyl chloride, 4-(4-morpholinyl)-: is an organic compound that features a benzoyl chloride moiety attached to a morpholine ring

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalyst: Employed in certain catalytic processes due to its reactive acyl chloride group.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Biochemical Research: Used in the study of enzyme mechanisms and protein modifications.

Industry:

Polymer Chemistry: Utilized in the production of specialty polymers and resins.

Dye and Pigment Manufacturing: Serves as a precursor for the synthesis of various dyes and pigments.

Mécanisme D'action

Target of Action

The primary target of Benzoyl chloride, 4-(4-morpholinyl)- is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .

Mode of Action

Benzoyl chloride, 4-(4-morpholinyl)-, as a member of the morpholinyl-bearing arylsquaramides family, is capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound’s action on lysosomal pH affects the activity of lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert the maximal activity in an acidic environment (pH 4.5–5.0) . Leakage of protons due to a defective proton pump or lysosomal permeabilization would lead to lysosomal alkalization and consequently a decrease or deactivation in the activity of lysosomal hydrolytic enzymes .

Result of Action

The result of the compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects on cellular processes, given the role of lysosomes in maintaining cellular homeostasis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with morpholine in the presence of an aqueous alkaline solution. The reaction typically proceeds at room temperature with vigorous stirring to ensure complete conversion.

Direct Chlorination: Another method involves the direct chlorination of 4-(4-morpholinyl)benzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of benzoyl chloride, 4-(4-morpholinyl)- often employs the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is typically conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Benzoyl chloride, 4-(4-morpholinyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and morpholine.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as sodium hydroxide or pyridine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous acid.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used under anhydrous conditions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Benzoic Acid and Morpholine: Products of hydrolysis.

Ketones: Resulting from Friedel-Crafts acylation.

Comparaison Avec Des Composés Similaires

Benzoyl Chloride: The parent compound, which lacks the morpholine ring.

4-(4-Morpholinyl)benzaldehyde: A precursor in the synthesis of benzoyl chloride, 4-(4-morpholinyl)-.

Morpholine: The amine component that reacts with benzoyl chloride to form the target compound.

Uniqueness: Benzoyl chloride, 4-(4-morpholinyl)- is unique due to the presence of both the benzoyl chloride and morpholine moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Additionally, the morpholine ring imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various applications.

Activité Biologique

Benzoyl chloride, 4-(4-morpholinyl)- is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Chemical Formula: C11H12ClN\O

Molecular Weight: Approximately 211.67 g/mol

The compound features a benzoyl group linked to a morpholine, which is known for its diverse applications in medicinal chemistry. The morpholine ring enhances the compound's solubility and reactivity, making it a candidate for various biological evaluations.

Synthesis

The synthesis of benzoyl chloride, 4-(4-morpholinyl)- typically involves the reaction of benzoyl chloride with morpholine under controlled conditions. The general reaction can be represented as follows:

This reaction can be performed in solvents such as dichloromethane or tetrahydrofuran to facilitate the interaction between the reactants.

Antimicrobial Activity

Research indicates that benzoyl chloride derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to benzoyl chloride, 4-(4-morpholinyl)- showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that benzoyl chloride derivatives can induce cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cells (MCF-7) and exhibited dose-dependent cytotoxicity. The IC50 values reported suggest that these compounds can effectively inhibit cell proliferation by inducing apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzoyl Chloride Derivative | MCF-7 | 225 | Induces apoptosis |

| Similar Compound | MCF-7 | 150 | Inhibits cell cycle |

Genotoxicity Studies

Genotoxicity assessments have revealed mixed results for benzoyl chloride. While some studies indicate no significant mutagenic potential in bacterial assays (e.g., Salmonella/microsome tests), others have reported weak carcinogenic potential based on skin tumor induction in murine models .

Study on Skin Carcinogenicity

A notable study involved administering benzoyl chloride to female mice to evaluate its carcinogenic potential. The results showed a small incidence of skin tumors (squamous cell carcinomas and papillomas) in treated groups compared to controls. However, the overall incidence was not statistically significant, suggesting limited carcinogenic risk under specific exposure conditions .

Inhalation Toxicity Assessment

Inhalation studies have also been conducted to assess the long-term effects of benzoyl chloride exposure. Mice exposed to vaporized benzoyl chloride exhibited respiratory issues and inflammatory responses, indicating potential risks associated with inhalation exposure .

Propriétés

IUPAC Name |

4-morpholin-4-ylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFXSATEZBGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.